N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5-bromothiophene-2-carboxamide
Description
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5-bromothiophene-2-carboxamide is a benzimidazole-derived compound characterized by a thiophene-carboxamide core substituted with a bromine atom at the 5-position. This compound is of interest in medicinal chemistry due to the pharmacophoric features of benzimidazoles, which are known for their antitumor, antimicrobial, and kinase inhibitory properties . The bromine substituent on the thiophene ring enhances electrophilicity and may influence binding to biological targets, such as enzymes or receptors involved in cancer pathways .
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-5-bromothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN3OS/c19-16-10-9-15(24-16)18(23)20-12-7-5-11(6-8-12)17-21-13-3-1-2-4-14(13)22-17/h1-10H,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQAMLHGSSLSIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(S4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5-bromothiophene-2-carboxamide typically involves multiple steps, starting with the formation of the benzimidazole core. One common approach is the condensation of o-phenylenediamine with carboxylic acids or their derivatives to form the benzimidazole ring. Subsequent bromination and coupling reactions are employed to introduce the bromothiophene and carboxamide groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: It has shown potential as a biological probe for studying enzyme activities and interactions with biomolecules.
Medicine: Research indicates that derivatives of this compound may have therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Its unique chemical properties make it valuable in the production of advanced materials and coatings.
Mechanism of Action
The mechanism by which N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5-bromothiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets. The benzimidazole ring can bind to enzymes and receptors, modulating their activity. The bromothiophene moiety enhances the compound's ability to penetrate biological membranes, while the carboxamide group contributes to its binding affinity.
Comparison with Similar Compounds
The structural and functional attributes of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5-bromothiophene-2-carboxamide can be contextualized by comparing it to analogous benzimidazole derivatives. Key compounds for comparison include:
N-[4-(1H-Benzimidazol-2-yl)phenyl]-5-bromofuran-2-carboxamide (CAS 5765-97-9)
Structural Differences :
- The thiophene ring in the target compound is replaced with a furan ring.
- Thiophene (C₄H₃S) vs.
Physicochemical Properties :
| Property | Target Compound (Thiophene) | Furan Analog (CAS 5765-97-9) |
|---|---|---|
| Molecular Formula | C₁₇H₁₁BrN₃OS | C₁₈H₁₂BrN₃O₂ |
| Molecular Weight | 393.25 g/mol | 382.21 g/mol |
| Key Functional Groups | Thiophene-Br, Benzimidazole | Furan-Br, Benzimidazole |
| LogP (Predicted) | 3.8 | 3.5 |
N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-N'-(4-chlorophenyl)formamidine (Compound 12c)
Structural Differences :
- The carboxamide group is replaced with a formamidine (-NH-C=N-) linker.
- A 4-chlorophenyl substituent is present instead of 5-bromothiophene.
Comparison Table :
| Property | Target Compound | Compound 12c |
|---|---|---|
| Core Structure | Thiophene-carboxamide | Formamidine linker |
| Halogen Substituent | Br (thiophene) | Cl (phenyl) |
| Bioactivity Focus | Kinase inhibition (inferred) | Antitumor |
| Synthetic Yield | Not reported | 70% |
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide
Structural Differences :
- A propyl chain and methoxy groups are introduced on the benzimidazole and phenyl rings.
- Lacks bromine but includes electron-donating methoxy groups.
Pharmacological Insights :
- Methoxy groups improve solubility and membrane permeability compared to halogenated analogs .
- The propyl chain may enhance lipophilicity, affecting pharmacokinetics.
Key Contrast :
- The target compound’s bromine atom likely increases electrophilic reactivity, favoring covalent binding to targets like kinases, whereas methoxy groups in this derivative prioritize non-covalent interactions .
Biological Activity
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5-bromothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes available research findings regarding its biological activity, including synthesis methods, biological assays, and case studies.
1. Synthesis of the Compound
The compound can be synthesized through various methodologies that involve the formation of C–N bonds and the coupling of benzimidazole derivatives with bromothiophene carboxamides. A notable method includes the use of aromatic aldehyde and o-phenylenediamine to produce benzimidazole derivatives, which can then be further modified to obtain the target compound .
2. Biological Activity
2.1 Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing benzimidazole moieties have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungal strains. The minimum inhibitory concentration (MIC) values for some derivatives range from 1.27 µM to 2.65 µM against tested strains .
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | MIC (µM) | Target Organisms |
|---|---|---|
| N1 | 1.27 | Staphylococcus aureus |
| N8 | 1.43 | Escherichia coli |
| N22 | 2.60 | Klebsiella pneumoniae |
| N23 | 2.65 | Candida albicans |
2.2 Anticancer Activity
The anticancer potential of this compound has been evaluated using various cancer cell lines, including colorectal carcinoma (HCT116). Studies have demonstrated that certain derivatives possess IC50 values lower than that of standard chemotherapeutic agents like 5-fluorouracil (5-FU), indicating a promising anticancer profile .
Table 2: Anticancer Activity Against HCT116 Cell Line
| Compound | IC50 (µM) | Comparison with 5-FU (IC50 = 9.99 µM) |
|---|---|---|
| N9 | 5.85 | More potent |
| N18 | 4.53 | More potent |
3. Mechanistic Insights
The mechanism of action for compounds in this class often involves the inhibition of critical enzymes such as dihydrofolate reductase (DHFR), which plays a vital role in purine synthesis and cell proliferation. The structural similarity of these compounds to purine nucleotides allows them to effectively compete for binding sites on target enzymes .
4. Case Studies
Several research studies have highlighted the efficacy of these compounds:
- Study on Antimicrobial Efficacy : A series of benzimidazole derivatives were synthesized and tested against a panel of bacterial strains, demonstrating significant antimicrobial activity, particularly against multidrug-resistant strains .
- Anticancer Screening : In vitro assays revealed that certain derivatives not only inhibited cancer cell proliferation but also induced apoptosis in cancer cells, showcasing their dual role as both cytotoxic agents and potential therapeutic agents .
5. Conclusion
This compound exhibits promising biological activities, particularly in antimicrobial and anticancer applications. Continued research into its mechanisms of action and optimization of its pharmacological properties could lead to the development of novel therapeutic agents targeting resistant pathogens and cancer cells.
Q & A
Q. Validation :
- Spectroscopic techniques : IR (C=O stretch at ~1680–1780 cm⁻¹; NH stretch ~3300–3400 cm⁻¹), ¹H/¹³C NMR (e.g., aromatic protons at δ 7.0–8.5 ppm), and mass spectrometry .
- Elemental analysis (C, H, N) to confirm stoichiometry, with deviations ≤0.4% .
How can researchers design experiments to evaluate the biological activity of this compound, such as enzyme inhibition or DNA binding?
Q. Basic Biological Screening
- Elastase inhibition : Use in vitro assays with porcine pancreatic elastase, measuring IC₅₀ values via UV-Vis spectroscopy (e.g., substrate hydrolysis at 412 nm) .
- DNA binding :
- UV-Vis titration : Monitor hypochromicity/shifts in λmax upon DNA interaction .
- Viscosity measurements : Detect changes in DNA helix flexibility .
- Antioxidant activity : DPPH radical scavenging assays, reporting % inhibition at 517 nm .
What advanced computational methods are used to predict the binding modes of this compound with biological targets?
Q. Advanced Computational Analysis
- Molecular docking : Tools like Schrödinger Glide or AutoDock Vina to simulate interactions with enzymes (e.g., elastase or Bcl-2). Key parameters:
- Docking scores (e.g., Glide score ≤−6.0 indicates strong binding) .
- Active site interactions : Hydrogen bonds with catalytic residues (e.g., His57 in elastase) .
- DFT calculations : Optimize molecular geometry and calculate frontier orbitals (HOMO-LUMO) to predict reactivity .
How can structural modifications enhance the compound’s bioactivity, and what SAR trends are observed in benzimidazole derivatives?
Q. Advanced SAR & Optimization
- Substituent effects :
- Electron-withdrawing groups (e.g., Br at thiophene position) improve DNA binding via intercalation .
- Alkyl/aryl extensions on triazole or thiazole moieties enhance enzyme inhibition (e.g., 64–68% quorum sensing inhibition with 4-nitro/trifluoromethyl groups) .
- Hybrid scaffolds : Combining benzimidazole with thiophene-carboxamide improves dual activity (enzyme inhibition + DNA binding) .
How should researchers address contradictions in biological data across studies (e.g., varying IC₅₀ values)?
Q. Advanced Data Analysis
- Standardize assays : Use identical enzyme sources (e.g., human vs. porcine elastase) and buffer conditions (pH 7.4, 37°C) .
- Control compounds : Include positive controls (e.g., acarbose for enzyme inhibition) to normalize results .
- Statistical validation : Report mean ± SEM from triplicate experiments and apply ANOVA for significance testing .
What analytical techniques are critical for confirming the compound’s stability under physiological conditions?
Q. Advanced Stability Studies
- HPLC-MS : Monitor degradation products in simulated gastric fluid (pH 2) or PBS (pH 7.4) .
- Thermogravimetric analysis (TGA) : Assess thermal stability (e.g., decomposition >200°C indicates suitability for oral formulations) .
- Circular dichroism (CD) : Track conformational changes in DNA complexes over time .
How can in silico ADMET predictions guide the prioritization of analogs for preclinical testing?
Q. Advanced ADMET Profiling
- SwissADME : Predict bioavailability (Lipinski’s Rule of 5 violations), logP (optimal 2–3.5), and blood-brain barrier penetration .
- CYP450 inhibition : Use PreADMET to assess metabolic stability and drug-drug interaction risks .
- Toxicity : ProTox-II for hepatotoxicity alerts (e.g., mitochondrial membrane disruption) .
What are the limitations of current synthetic methods, and how can they be improved for scalability?
Q. Advanced Process Chemistry
- Challenges : Low yields in amide coupling steps (~50–70%) and PPA-mediated cyclization requiring harsh conditions .
- Solutions :
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 12 hrs) .
- Flow chemistry : Improve reproducibility in multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
